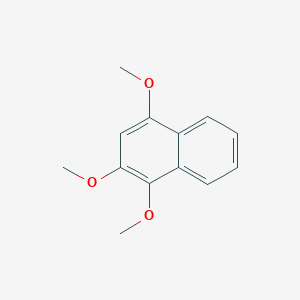

1,2,4-Trimethoxynaphthalene

Description

1,2,4-Trimethoxynaphthalene (C₁₃H₁₄O₃, molecular weight 218.25 g/mol) is a methoxy-substituted naphthalene derivative. It was first isolated from the bacterium Amycolatopsis sp. YIM10, identified in a rare earth mine in Inner Mongolia, China . Structural elucidation via LC-MS, HRESIMS, and NMR (¹H, ¹³C, HSQC, HMBC, and COSY) confirmed its methoxy groups at positions 1, 2, and 4 on the naphthalene backbone . Notably, this marked the first bacterial source of this compound, expanding its ecological significance .

In synthetic chemistry, this compound has been used as a nucleophile for O-glycoside formation, though steric hindrance limits its utility in C-glycoside synthesis .

Properties

CAS No. |

60683-53-6 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

1,2,4-trimethoxynaphthalene |

InChI |

InChI=1S/C13H14O3/c1-14-11-8-12(15-2)13(16-3)10-7-5-4-6-9(10)11/h4-8H,1-3H3 |

InChI Key |

WYZRFRHDHZZWIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Natural Sources

Trimethoxynaphthalene isomers differ in methoxy group positioning, influencing their physicochemical properties and bioactivities. Key analogs include:

Key Observations :

Physicochemical Properties

Structure-Activity Relationship (SAR) :

- The 6-O-benzoyl group in naphthaquinone derivatives enhances antitumor activity .

- Methoxy positioning affects electronic distribution and steric interactions, altering enzyme binding (e.g., PTP-1B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.